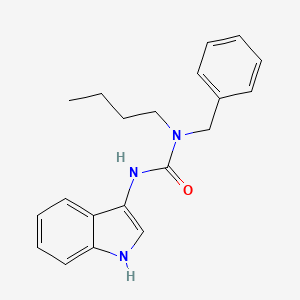

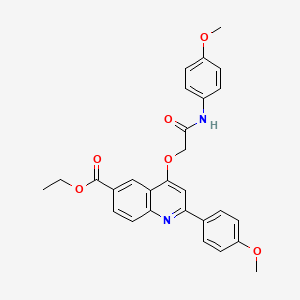

1-benzyl-1-butyl-3-(1H-indol-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-benzyl-1-butyl-3-(1H-indol-3-yl)urea” is a complex organic compound that contains an indole group. Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Chemical Reactions Analysis

Indole derivatives, such as “1-benzyl-1-butyl-3-(1H-indol-3-yl)urea”, can participate in a variety of chemical reactions. For instance, they can act as reactants in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, participate in Nazarov type electrocyclization, and be used in the preparation of inhibitors of Bcl-2 family of proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzyl-1-butyl-3-(1H-indol-3-yl)urea” would depend on its specific molecular structure. For instance, the presence of the indole group could potentially make the compound aromatic in nature .科学的研究の応用

Antiviral Activity

Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of 1-benzyl-1-butyl-3-(1H-indol-3-yl)urea may be explored for developing new antiviral agents, particularly by targeting specific viral enzymes or replication mechanisms.

Anti-inflammatory Applications

The anti-inflammatory potential of indole derivatives is well-documented. They can modulate inflammatory pathways, which makes them candidates for treating conditions like arthritis and other inflammatory diseases . Research into 1-benzyl-1-butyl-3-(1H-indol-3-yl)urea could focus on its effects on cytokine production and inflammatory cell signaling.

Anticancer Research

Indole compounds have shown promise in anticancer research, with some derivatives exhibiting the ability to inhibit tumor growth and induce apoptosis in cancer cells . The urea moiety in 1-benzyl-1-butyl-3-(1H-indol-3-yl)urea could be particularly effective in binding to cancer cell receptors or disrupting metabolic pathways crucial for cancer cell survival.

Antimicrobial Properties

The antimicrobial activity of indole derivatives includes action against a broad spectrum of bacteria and fungi . This makes 1-benzyl-1-butyl-3-(1H-indol-3-yl)urea a potential scaffold for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Neuroprotective Effects

Indole derivatives have been associated with neuroprotective effects, possibly due to their interaction with neurotransmitter systems . Research into 1-benzyl-1-butyl-3-(1H-indol-3-yl)urea could explore its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Diabetes Management

Some indole derivatives have shown antidiabetic activity, suggesting a role in managing blood glucose levels . Investigating 1-benzyl-1-butyl-3-(1H-indol-3-yl)urea in this context could lead to new treatments for diabetes, possibly by affecting insulin secretion or sensitivity.

作用機序

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

It’s known that indole derivatives can inhibit certain receptors . The inhibition is often competitive, meaning the compound competes with other molecules for binding sites on the target . This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects .

Result of Action

Given that indole derivatives can inhibit certain receptors , it’s plausible that this compound could alter cellular processes by modulating the activity of its target receptors.

将来の方向性

特性

IUPAC Name |

1-benzyl-1-butyl-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-2-3-13-23(15-16-9-5-4-6-10-16)20(24)22-19-14-21-18-12-8-7-11-17(18)19/h4-12,14,21H,2-3,13,15H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUFUBFYCOARCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1-butyl-3-(1H-indol-3-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3015696.png)

![N-[4-[2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B3015701.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3015708.png)

![4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3015710.png)

![5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3015716.png)

![(E)-3-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3015717.png)

![N-(3-Benzoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-chloro-acetamide](/img/structure/B3015718.png)